4-((Ethylsulfonyl)methyl)-1,2-dimethyl-1H-imidazol-5-amine
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Overview
Description
4-((Ethylsulfonyl)methyl)-1,2-dimethyl-1H-imidazol-5-amine: is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of an ethylsulfonyl group attached to the methyl group at the 4th position of the imidazole ring, along with two methyl groups at positions 1 and 2, and an amine group at the 5th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Ethylsulfonyl)methyl)-1,2-dimethyl-1H-imidazol-5-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Introduction of Methyl Groups: The methyl groups at positions 1 and 2 can be introduced via alkylation reactions using methyl iodide or methyl sulfate.
Attachment of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced through a sulfonation reaction using ethylsulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Amination: The amine group at the 5th position can be introduced through nucleophilic substitution reactions using ammonia or primary amines.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfonyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the ethylsulfonyl group, leading to the formation of reduced imidazole derivatives or ethylthiol groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group or the ethylsulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced imidazole derivatives or ethylthiol groups.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 4-((Ethylsulfonyl)methyl)-1,2-dimethyl-1H-imidazol-5-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its ability to form hydrogen bonds and participate in various chemical reactions makes it useful in biochemical assays.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities such as antimicrobial, antifungal, or anticancer properties. Research is ongoing to explore its potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of 4-((Ethylsulfonyl)methyl)-1,2-dimethyl-1H-imidazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, modulating their activity. The imidazole ring can participate in π-π interactions with aromatic residues, further stabilizing the compound-enzyme complex.
Comparison with Similar Compounds
Similar Compounds
- 4-((Methylsulfonyl)methyl)-1,2-dimethyl-1H-imidazol-5-amine
- 4-((Propylsulfonyl)methyl)-1,2-dimethyl-1H-imidazol-5-amine
- 4-((Butylsulfonyl)methyl)-1,2-dimethyl-1H-imidazol-5-amine
Uniqueness
The uniqueness of 4-((Ethylsulfonyl)methyl)-1,2-dimethyl-1H-imidazol-5-amine lies in its specific ethylsulfonyl group, which imparts distinct chemical and biological properties. Compared to its methyl, propyl, and butyl analogs, the ethylsulfonyl group offers a balance of steric and electronic effects, enhancing its reactivity and interaction with molecular targets.
Properties
Molecular Formula |
C8H15N3O2S |
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Molecular Weight |
217.29 g/mol |
IUPAC Name |
5-(ethylsulfonylmethyl)-2,3-dimethylimidazol-4-amine |
InChI |
InChI=1S/C8H15N3O2S/c1-4-14(12,13)5-7-8(9)11(3)6(2)10-7/h4-5,9H2,1-3H3 |
InChI Key |
ZOJKCSWFVNAUJG-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)CC1=C(N(C(=N1)C)C)N |
Origin of Product |
United States |
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